molecular formula C6H6LiNO3 B6179424 lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate CAS No. 2613387-23-6

lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate

Cat. No.: B6179424
CAS No.: 2613387-23-6
M. Wt: 147.1
InChI Key:
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Description

“Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate” is a compound that belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms . This compound is used as a pharmaceutical and organic intermediate .


Synthesis Analysis

The synthesis of oxazoles, including “this compound”, involves several methods. One of the common methods is the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles . Another method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C4H3NO3.Li/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);/q;+1/p-1 .


Chemical Reactions Analysis

Oxazoles, including “this compound”, can undergo various chemical reactions. For instance, they can be arylated and alkylated at both C-5 and C-2 positions . They can also react with α-amino acids in the presence of Cu(NO3)2•3H2O and iodine to synthesize 2,5-disubstituted oxazoles .

Safety and Hazards

“Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause harm if swallowed, inhaled, or comes into contact with skin or eyes . Therefore, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

Oxazole derivatives, including “lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate”, have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules, and their utility as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years . Therefore, the synthesis and study of various oxazole derivatives for their various biological activities is a promising area of research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate can be achieved through the reaction of 5-ethyl-1,3-oxazole-2-carboxylic acid with lithium hydroxide.", "Starting Materials": [ "5-ethyl-1,3-oxazole-2-carboxylic acid", "Lithium hydroxide" ], "Reaction": [ "Dissolve 5-ethyl-1,3-oxazole-2-carboxylic acid in a suitable solvent such as ethanol or methanol.", "Add lithium hydroxide to the solution and stir for several hours at room temperature.", "Filter the resulting precipitate and wash with cold solvent to obtain lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate as a white solid.", "Dry the product under vacuum to remove any remaining solvent." ] }

CAS No.

2613387-23-6

Molecular Formula

C6H6LiNO3

Molecular Weight

147.1

Purity

95

Origin of Product

United States

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